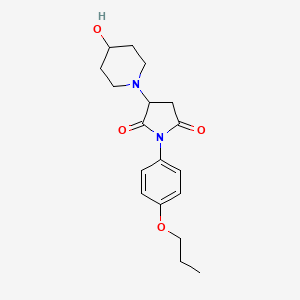
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug Vigabatrin, which is used to treat epilepsy. However, CPP-109 has shown promise in the treatment of addiction, specifically cocaine addiction.
Mecanismo De Acción
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters, such as dopamine, which is involved in the reward pathway associated with addiction.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been shown to reduce the activity of the reward pathway associated with addiction, as well as reduce the anxiety and stress associated with withdrawal from addictive substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all individuals, as genetic factors can affect the activity of GABA transaminase.
Direcciones Futuras
There are several potential future directions for research on 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione for the treatment of addiction. Finally, research is needed to determine the long-term effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior.
Métodos De Síntesis
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 4-propoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to form the desired product, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in the treatment of addiction. Specifically, it has been shown to be effective in reducing cocaine use in preclinical studies. Additionally, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of other addictive substances, such as alcohol and nicotine.
Propiedades
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-11-24-15-5-3-13(4-6-15)20-17(22)12-16(18(20)23)19-9-7-14(21)8-10-19/h3-6,14,16,21H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDOCLWOQQKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5177575.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)

![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)
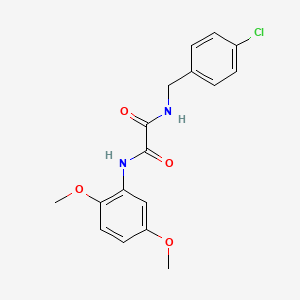
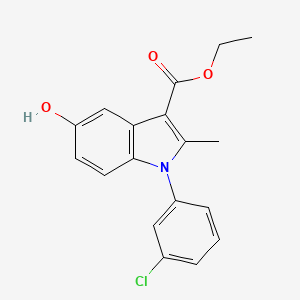
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
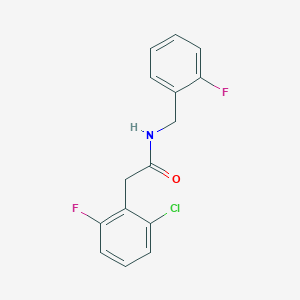
![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)
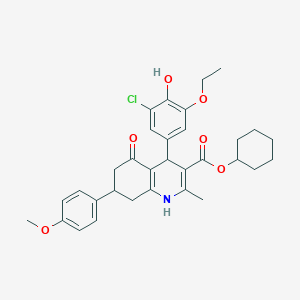

![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)